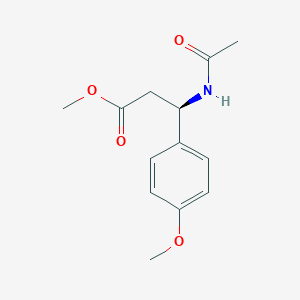
L-(+)-カナバニン硫酸塩一水和物
概要
説明
カナバニン硫酸一水和物 (L,+) は、ジャック豆やアルファルファなどの様々なマメ科植物に自然に存在する非タンパク質アミノ酸です . これは構造的にアミノ酸アルギニンと類似しており、アルギニンを利用する酵素を阻害する能力で知られています
2. 製法
合成経路と反応条件: カナバニン硫酸一水和物は、L-カナバニノコハク酸から合成することができます。 生合成経路は最初にジャック豆植物で解明されました . 合成には、クエン酸回路のオルニチン-尿素回路において、L-カナバニノコハク酸からカナバニンとフマル酸への変換が含まれます .
工業生産方法: カナバニン硫酸一水和物の工業生産は、通常、植物源からの抽出、それに続く再結晶などの精製プロセスを含みます。 例えば、硫酸塩は水に溶解し、エタノールを加えることで再結晶化できます。これは、その後回収および乾燥される結晶の形成につながります .
3. 化学反応解析
反応の種類: カナバニン硫酸一水和物は、次のような様々な化学反応を起こします。
一般的な試薬と条件:
試薬: 一般的な試薬には、一酸化窒素合成酵素阻害剤やアルギニンを利用する酵素と相互作用する他の化合物などがあります.
条件: 反応は通常、生物系に見られるような生理学的条件下で行われます。
主な生成物: これらの反応から生成される主な生成物には、非機能性タンパク質と活性窒素種などがあります .
4. 科学研究への応用
カナバニン硫酸一水和物は、科学研究において幅広い用途があります。
科学的研究の応用
Canavanine sulfate monohydrate has a wide range of applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions: Canavanine sulfate monohydrate can be synthesized from L-canavaninosuccinic acid. The biosynthetic pathway was first elucidated in the jack bean plant . The synthesis involves the conversion of L-canavaninosuccinic acid to canavanine and fumaric acid in the Krebs–Henseleit ornithine-urea cycle .
Industrial Production Methods: Industrial production of canavanine sulfate monohydrate typically involves the extraction from plant sources, followed by purification processes such as recrystallization. For instance, the sulfate can be recrystallized by dissolving it in water and adding ethanol, which leads to the formation of crystals that are then collected and dried .
化学反応の分析
Types of Reactions: Canavanine sulfate monohydrate undergoes various chemical reactions, including:
Substitution Reactions: Due to its structural similarity to arginine, canavanine can substitute for arginine in protein synthesis, leading to the formation of aberrant proteins.
Oxidation and Reduction Reactions: Canavanine can participate in redox reactions, particularly involving the formation of reactive nitrogen species such as nitric oxide.
Common Reagents and Conditions:
Conditions: Reactions typically occur under physiological conditions, such as those found in biological systems.
Major Products: The major products formed from these reactions include non-functional proteins and reactive nitrogen species .
作用機序
カナバニン硫酸一水和物は、アルギニンの構造を模倣することで効果を発揮します。 アルギニルtRNA合成酵素によってタンパク質に組み込まれる際にアルギニンと競合し、機能不全のタンパク質を生成します . タンパク質合成のこの阻害は、一酸化窒素合成酵素の阻害や活性窒素種の形成など、様々な細胞機能不全を引き起こす可能性があります .
類似化合物:
L-ホモアルギニン: 一部のレンゲ属植物で合成されるもう1つのアルギニンアナログ.
メタチロシン: カナバニンと同様の作用機序を持つ非タンパク質アミノ酸.
独自性: カナバニン硫酸一水和物は、高い毒性と、アルギニンと置き換わることでタンパク質合成を阻害する能力が特徴です . その特異的な活性と作用機序により、様々な科学研究に役立つツールとなっています。
類似化合物との比較
L-Homoarginine: Another arginine analogue synthesized in some Lathyrus species.
Meta-Tyrosine: A non-protein amino acid with a similar mode of action to canavanine.
Uniqueness: Canavanine sulfate monohydrate is unique due to its high toxicity and ability to disrupt protein synthesis by substituting for arginine . Its specific activity and mode of action make it a valuable tool in various scientific research applications.
特性
IUPAC Name |
(2S)-2-amino-4-(diaminomethylideneamino)oxybutanoic acid;sulfuric acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O3.H2O4S.H2O/c6-3(4(10)11)1-2-12-9-5(7)8;1-5(2,3)4;/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);(H2,1,2,3,4);1H2/t3-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZYVMUIGJIRTN-QTNFYWBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON=C(N)N)C(C(=O)O)N.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CON=C(N)N)[C@@H](C(=O)O)N.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16N4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423561 | |
| Record name | L-(+)-Canavanine sulfate salt monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30423561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206996-57-8 | |
| Record name | L-(+)-Canavanine sulfate salt monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30423561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-5-nitrobenzo[d]oxazole](/img/structure/B1599828.png)












